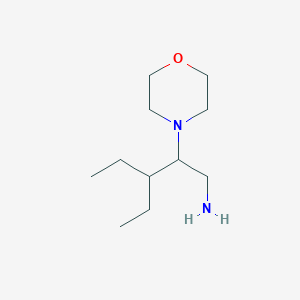

3-Ethyl-2-(morpholin-4-yl)pentan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

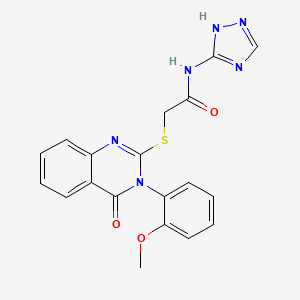

“3-Ethyl-2-(morpholin-4-yl)pentan-1-amine” is a chemical compound with the molecular formula C11H24N2O and a molecular weight of 200.32 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “3-Ethyl-2-(morpholin-4-yl)pentan-1-amine” consists of a morpholine ring attached to a pentane chain with an ethyl group and an amine group .Physical And Chemical Properties Analysis

“3-Ethyl-2-(morpholin-4-yl)pentan-1-amine” is predicted to have a melting point of 64.41°C and a boiling point of approximately 282.7°C at 760 mmHg. Its density is predicted to be approximately 1.0 g/cm3. The refractive index is predicted to be n20D 1.48 .Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with “3-Ethyl-2-(morpholin-4-yl)pentan-1-amine”, have been reported to exhibit significant antiviral properties. These compounds have shown inhibitory activity against influenza A and other viruses, indicating potential use in antiviral drug development .

Anti-inflammatory Applications

Compounds related to “3-Ethyl-2-(morpholin-4-yl)pentan-1-amine” have been studied for their anti-inflammatory effects. This suggests possible applications in treating inflammatory conditions and contributing to the synthesis of new anti-inflammatory medications.

Anticancer Properties

The structural framework of indole, which is similar to “3-Ethyl-2-(morpholin-4-yl)pentan-1-amine”, has been utilized in the development of compounds with anticancer activities. Research indicates that these derivatives can be effective in targeting various cancer cell lines .

Antimicrobial Efficacy

Indole derivatives are known for their broad-spectrum antimicrobial activity. This includes potential applications in combating bacterial, fungal, and protozoal infections, making “3-Ethyl-2-(morpholin-4-yl)pentan-1-amine” a candidate for further antimicrobial studies .

Antitubercular Activity

The fight against tuberculosis could benefit from the pharmacological properties of indole derivatives. Their ability to act against Mycobacterium tuberculosis positions “3-Ethyl-2-(morpholin-4-yl)pentan-1-amine” as a potential scaffold for antitubercular agents .

Antidiabetic Potential

Research on indole derivatives has revealed their utility in managing diabetes. The compounds have shown promise in insulin regulation and glucose metabolism, suggesting that “3-Ethyl-2-(morpholin-4-yl)pentan-1-amine” may have applications in antidiabetic drug design .

Antimalarial Applications

Indole-based compounds have been explored for their antimalarial effects. Given the structural similarity, “3-Ethyl-2-(morpholin-4-yl)pentan-1-amine” could be investigated for its potential to inhibit the growth of Plasmodium species .

Anticholinesterase Activity

Indole derivatives have been associated with anticholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer’s. This opens up research avenues for “3-Ethyl-2-(morpholin-4-yl)pentan-1-amine” in the development of neuroprotective drugs .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-ethyl-2-morpholin-4-ylpentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-3-10(4-2)11(9-12)13-5-7-14-8-6-13/h10-11H,3-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMTWIVSFPSIQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(CN)N1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2-(morpholin-4-yl)pentan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2896714.png)

![2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2896715.png)

![N-(3-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2896721.png)

![1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride](/img/structure/B2896729.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896730.png)

![2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2896736.png)